molecular formula C8H9N3O2 B14490491 (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine CAS No. 64263-60-1

(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine

Cat. No.: B14490491
CAS No.: 64263-60-1
M. Wt: 179.18 g/mol
InChI Key: TXDMMXRBAMKTPP-UHFFFAOYSA-N
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Description

(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a glycine moiety through an imine linkage, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine typically involves the condensation of pyridine-4-carbaldehyde with glycine. This reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce (Z)-N-[Amino(pyridin-4-yl)methyl]glycine.

Scientific Research Applications

(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine linkage and pyridine ring allow the compound to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[Amino(pyridin-4-yl)methylidene]glycine: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    Pyridine-4-carbaldehyde: A precursor in the synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine.

    Glycine derivatives: Other compounds where glycine is modified with different functional groups.

Uniqueness

This compound is unique due to its specific (Z)-configuration, which can influence its binding affinity and specificity towards molecular targets. This configuration may result in distinct biological activities compared to its (E)-isomer or other related compounds.

Properties

CAS No.

64263-60-1

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-[[amino(pyridin-4-yl)methylidene]amino]acetic acid

InChI

InChI=1S/C8H9N3O2/c9-8(11-5-7(12)13)6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,11)(H,12,13)

InChI Key

TXDMMXRBAMKTPP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=NCC(=O)O)N

Origin of Product

United States

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